(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine
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Overview
Description
(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine is a chemical compound with the molecular formula C7H6BrF3N2 It is known for its unique structure, which includes a bromine atom and a trifluoromethyl group attached to a phenyl ring, along with a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydrazine moiety can participate in redox reactions, where it can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling: Palladium catalysts and boronic acids are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine: Similar structure but with a fluorine atom instead of bromine.
(2-Chloro-5-(trifluoromethyl)phenyl)hydrazine: Contains a chlorine atom instead of bromine.
(2-Iodo-5-(trifluoromethyl)phenyl)hydrazine: Contains an iodine atom instead of bromine.
Uniqueness
(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-2-1-4(7(9,10)11)3-6(5)13-12/h1-3,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZHKTZGRNFEOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NN)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378449 |
Source
|
Record name | [2-bromo-5-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
739361-61-6 |
Source
|
Record name | [2-bromo-5-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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